molecular formula C12H23NO3 B1294096 (S)-1-N-Boc-piperidine-3-ethanol CAS No. 863578-32-9

(S)-1-N-Boc-piperidine-3-ethanol

Cat. No.: B1294096
CAS No.: 863578-32-9
M. Wt: 229.32 g/mol
InChI Key: DXABICKZWDHPIP-JTQLQIEISA-N
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Description

(S)-1-N-Boc-piperidine-3-ethanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-piperidine-3-ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-piperidine-3-ethanol.

    Protection: The hydroxyl group of (S)-piperidine-3-ethanol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (S)-1-N-Boc-piperidine-3-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are often employed.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or amines.

    Substitution: Forms various substituted piperidine derivatives.

Scientific Research Applications

(S)-1-N-Boc-piperidine-3-ethanol has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-N-Boc-piperidine-3-ethanol is primarily related to its ability to interact with biological targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine-3-ethanol moiety, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives synthesized from this compound.

Comparison with Similar Compounds

    ®-1-N-Boc-piperidine-3-ethanol: The enantiomer of (S)-1-N-Boc-piperidine-3-ethanol, with similar chemical properties but different biological activity.

    1-N-Boc-piperidine-4-ethanol: A structural isomer with the hydroxyl group at the 4-position instead of the 3-position.

    1-N-Boc-piperidine-3-methanol: A related compound with a methanol moiety instead of ethanol.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the ethanol moiety. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABICKZWDHPIP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649640
Record name tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863578-32-9
Record name tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 863578-32-9
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